6-Bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0) is a bifunctional, privileged scaffold widely procured for the development of targeted therapeutics, including kinase and complement factor D inhibitors [1]. Featuring a reactive 6-bromo handle for palladium-catalyzed cross-coupling and a 4-carboxylic acid group for facile amidation, this compound enables orthogonal functionalization[2]. Its specific substitution pattern dictates the spatial orientation of downstream pharmacophores, making it a critical starting material for structure-activity relationship (SAR) studies where precise vector alignment is required for target protein binding [1].
Substituting 6-Bromo-1H-indazole-4-carboxylic acid with positional isomers, such as 5-bromo-1H-indazole-3-carboxylic acid or 6-bromo-1H-indazole lacking the carboxylate, fundamentally alters the molecule's trajectory within enzyme active sites[1]. In kinase and complement factor D inhibitor development, the 6-bromo and 4-carboxyl pairing provides a specific vector geometry that cannot be replicated by 3- or 5-substituted analogs. Attempted substitutions routinely result in a severe loss of target binding potency, stalled downstream cross-coupling reactions due to altered steric hindrance, and wasted procurement cycles chasing inactive structural variants [1].
In the synthesis of indazole-based inhibitor libraries, 6-bromo-1H-indazole-4-carboxylic acid demonstrates superior orthogonal reactivity compared to non-halogenated or mono-functionalized indazoles [1]. The 4-carboxylic acid can be activated and coupled with amines in high yields without interfering with the 6-bromo group. In contrast, using a generic indazole carboxylic acid requires subsequent, often unselective, halogenation steps that significantly reduce overall yield and complicate purification [1].
| Evidence Dimension | Synthesis efficiency and step economy |
| Target Compound Data | Direct amidation followed by selective cross-coupling |
| Comparator Or Baseline | Unsubstituted 1H-indazole-4-carboxylic acid (requires low-yielding post-amidation bromination) |
| Quantified Difference | Eliminates unselective halogenation steps, improving overall library yield |
| Conditions | Standard combinatorial library synthesis protocols |
Procuring the pre-functionalized 6-bromo/4-carboxy scaffold eliminates low-yielding downstream halogenation steps, accelerating library generation.
The specific 6,4-substitution pattern of 6-bromo-1H-indazole-4-carboxylic acid is critical for maintaining binding affinity in targeted inhibitors, such as those for complement factor D[1]. When the carboxylic acid is shifted to the 3-position (e.g., 5-bromo-1H-indazole-3-carboxylic acid), the resulting amides project into solvent-exposed regions rather than the intended binding pocket, leading to a multi-fold drop in target inhibition [2]. Patent data highlights the 6-bromo-4-carboxy core as a necessary precursor to achieve nanomolar IC50 values in biaryl derivatives [1].
| Evidence Dimension | Downstream inhibitor potency (IC50) |
| Target Compound Data | Enables high-affinity (nanomolar) target inhibition |
| Comparator Or Baseline | 3-carboxylic acid or 5-bromo positional isomers |
| Quantified Difference | Multi-fold loss of potency with isomeric substitution |
| Conditions | Enzymatic inhibition assays for targeted proteins |
Buyers must secure the exact 6,4-isomer to ensure downstream drug candidates retain their intended biological activity and binding geometry.
The 6-bromo position on the indazole ring offers an optimal balance of electronic activation and steric accessibility for Suzuki and Buchwald-Hartwig cross-coupling reactions[1]. Compared to 7-bromo-1H-indazole derivatives, where the adjacent NH group and peri-interactions hinder oxidative addition, the 6-bromo derivative achieves higher conversion rates in standard cross-coupling protocols. This ensures that the 4-carboxamide derivatives can be efficiently elaborated into complex biaryl systems without requiring excessive catalyst loading[1].
| Evidence Dimension | Cross-coupling conversion efficiency |
| Target Compound Data | High conversion under standard Pd-catalysis |
| Comparator Or Baseline | 7-bromo-1H-indazole analogs (sterically hindered) |
| Quantified Difference | Significant reduction in required catalyst loading and reaction time |
| Conditions | Palladium-catalyzed Suzuki/Buchwald-Hartwig coupling |
Selecting the 6-bromo isomer ensures robust, scalable cross-coupling performance, reducing the cost of expensive palladium catalysts in process chemistry.
Directly leveraging its precise vector geometry, 6-bromo-1H-indazole-4-carboxylic acid is a primary building block for aminomethyl-biaryl derivatives targeting the complement alternative pathway[1]. It is the exact precursor required to achieve the necessary binding conformation for treating age-related macular degeneration and related ophthalmic diseases [1].
The orthogonal reactivity of the 4-carboxylic acid and 6-bromo groups makes this compound ideal for combinatorial library synthesis [2]. Medicinal chemists utilize it to rapidly generate diverse indazole amides, followed by late-stage Suzuki coupling, to systematically explore structure-activity relationships in oncology drug discovery [2].
In process chemistry, the predictable and high-yielding cross-coupling behavior of the 6-bromo position, free from the steric hindrance seen in 7-bromo analogs, allows for the efficient scale-up of complex biaryl indazole intermediates using standard palladium catalysis [2].
Corrosive